molecular formula C12H15NO4 B1585376 Methyl 3-([(benzyloxy)carbonyl]amino)propanoate CAS No. 54755-77-0

Methyl 3-([(benzyloxy)carbonyl]amino)propanoate

Cat. No. B1585376
CAS RN: 54755-77-0
M. Wt: 237.25 g/mol
InChI Key: LWSYHFSVQUXZJI-UHFFFAOYSA-N
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Description

“Methyl 3-([(benzyloxy)carbonyl]amino)propanoate” is a chemical compound with the CAS Number: 109141-51-7 . It has a molecular weight of 251.28 and a linear formula of C13H17NO4 . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecule contains a total of 34 bond(s). There are 18 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 primary amine(s) (aliphatic) .


Physical And Chemical Properties Analysis

“Methyl 3-([(benzyloxy)carbonyl]amino)propanoate” is a pale-yellow to yellow-brown liquid . The storage temperature is 2-8°C .

Scientific Research Applications

Corrosion Inhibition

A benzoxazin derivative synthesized from 2-aminophenols and dimethyl-2-oxoglutarate has shown significant potential as a corrosion inhibitor for carbon steel in acidic solutions. The compound exhibits good corrosion inhibition efficiency, which increases with concentration, demonstrating the utility of methyl 3-([(benzyloxy)carbonyl]amino)propanoate derivatives in protecting metals from corrosion in industrial applications (Hachama et al., 2016).

Antimicrobial Activity

Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which can be synthesized from methyl 3-([(benzyloxy)carbonyl]amino)propanoate, have been found to exhibit good antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Biocatalysis

The biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, has been effectively performed using new isolated Methylobacterium Y1-6. This process demonstrates the relevance of methyl 3-([(benzyloxy)carbonyl]amino)propanoate derivatives in pharmaceutical manufacturing, particularly for producing enantiopure compounds (Li et al., 2013).

Polymer Synthesis

Research into the synthesis and properties of hyperbranched aromatic polyamide has utilized methyl 3,5-bis(4-aminophenoxy)benzoate, a compound related to methyl 3-([(benzyloxy)carbonyl]amino)propanoate. These polymers, which are soluble in various solvents and have significant molecular weights, show the utility of such derivatives in the development of new materials with potential applications in industry (Yang et al., 1999).

Safety And Hazards

The safety information for “Methyl 3-([(benzyloxy)carbonyl]amino)propanoate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-11(14)7-8-13-12(15)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSYHFSVQUXZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327463
Record name Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-([(benzyloxy)carbonyl]amino)propanoate

CAS RN

54755-77-0
Record name Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Prepared by the procedure described in Example 1, Step A from N-CBZ-β-alanine (5 g, 22.4 mmole), methanol and thionyl chloride to give the title compound. ##STR95##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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